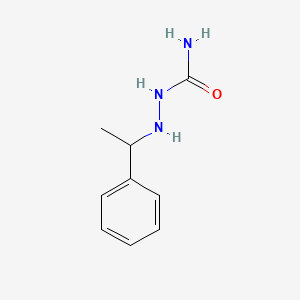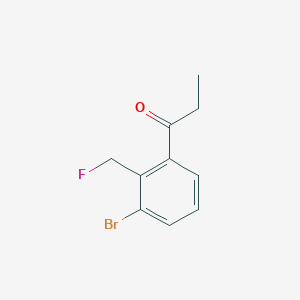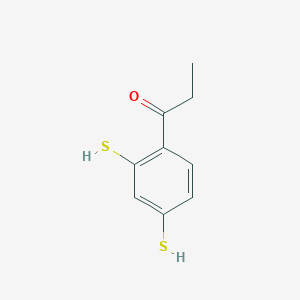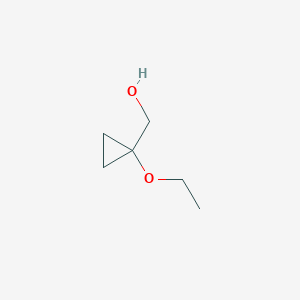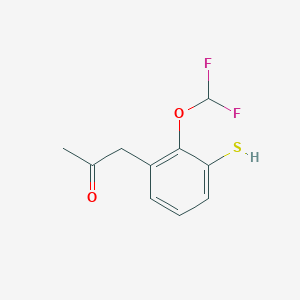
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethoxy group, a mercapto group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)thiophenol with 2-bromo-1-phenylpropan-1-one under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to its target, while the mercapto group can form covalent bonds with nucleophilic residues in proteins. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar structure but lacks the difluoromethoxy and mercapto groups.
1-(Benzyloxy)propan-2-one: Contains a benzyloxy group instead of the difluoromethoxy group.
Thiophenol derivatives: Similar mercapto functionality but different overall structure.
Uniqueness
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and mercapto groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)5-7-3-2-4-8(15)9(7)14-10(11)12/h2-4,10,15H,5H2,1H3 |
InChI Key |
DYWWIMYINOOURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


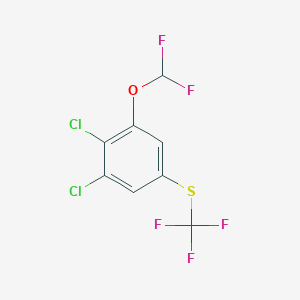
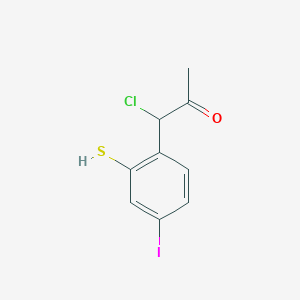
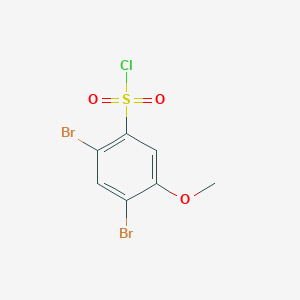
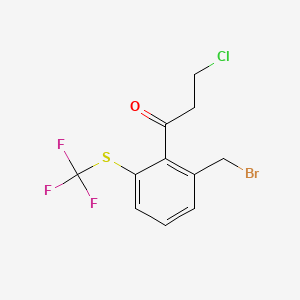
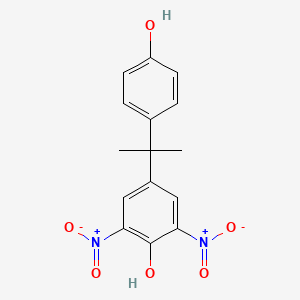
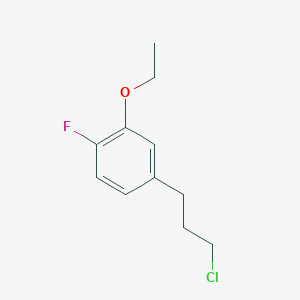
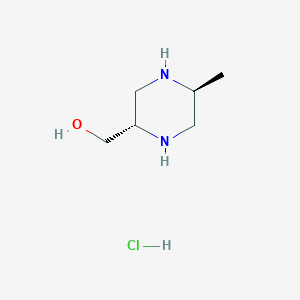
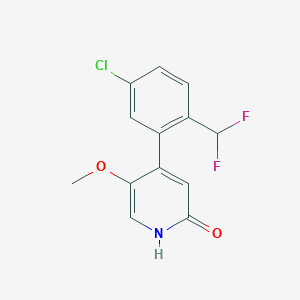
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
